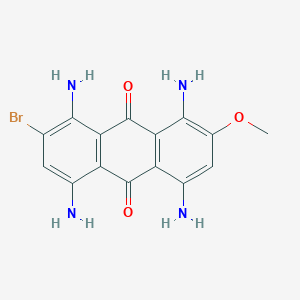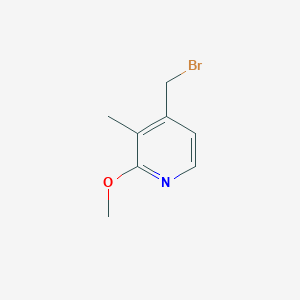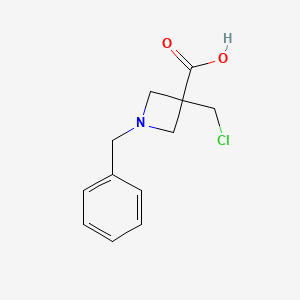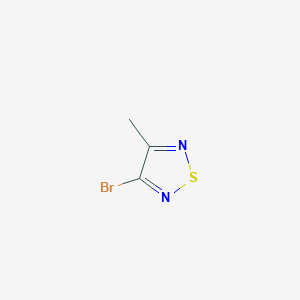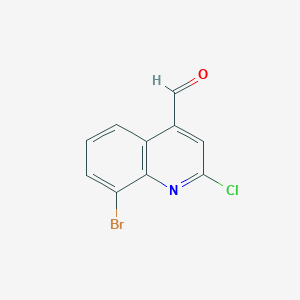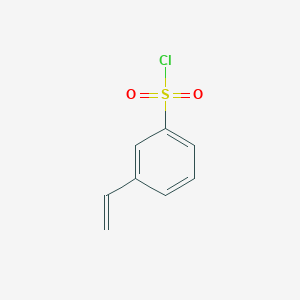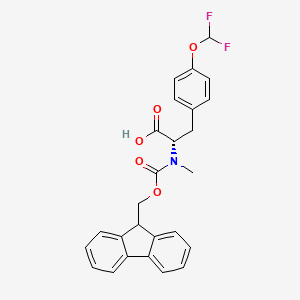
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine: is a synthetic amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a difluoromethyl group on the tyrosine side chain. These modifications enhance the compound’s stability and reactivity, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine typically involves multiple steps:
Protection of the amino group: The amino group of tyrosine is protected using the Fmoc group.
Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using reagents like difluoromethyl bromide under specific conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions may target the carbonyl groups or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution may introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry:
- Used in peptide synthesis as a building block.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of enzyme inhibitors.
Medicine:
- Potential applications in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry:
- Utilized in the production of specialized peptides and proteins for research and therapeutic purposes.
作用机制
The mechanism of action of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluoromethyl group can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets and pathways.
相似化合物的比较
Fmoc-L-Tyrosine: Lacks the methyl and difluoromethyl modifications.
Fmoc-L-N-Methyl-Tyrosine: Lacks the difluoromethyl group.
Fmoc-L-Difluoromethyl-Tyrosine: Lacks the methyl group on the nitrogen atom.
Uniqueness: Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine is unique due to the combination of the Fmoc protecting group, the methyl group on the nitrogen atom, and the difluoromethyl group on the tyrosine side chain
属性
分子式 |
C26H23F2NO5 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H23F2NO5/c1-29(23(24(30)31)14-16-10-12-17(13-11-16)34-25(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,25H,14-15H2,1H3,(H,30,31)/t23-/m0/s1 |
InChI 键 |
DGDWFISMDASVTB-QHCPKHFHSA-N |
手性 SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CN(C(CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








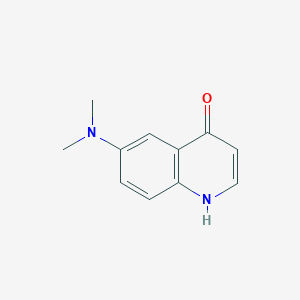
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
